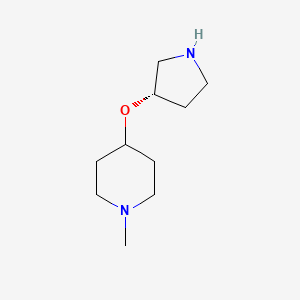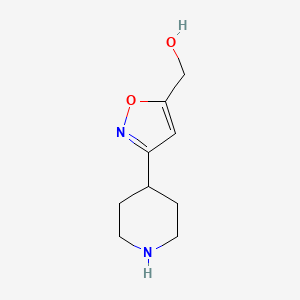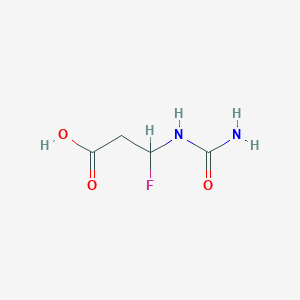
beta-Fluoro-betaureido-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbamoyl-2-fluoro-beta-alanine is a modified amino acid with the molecular formula C4H7FN2O3 and a molecular weight of 150.11 g/mol . It is a metabolite of Capecitabine, a chemotherapeutic agent used in the treatment of various cancers . This compound is known for its role in biochemical research and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoyl-2-fluoro-beta-alanine typically involves the reaction of 2-fluoro-beta-alanine with a carbamoylating agent under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the product is purified using standard techniques such as crystallization or chromatography .
Industrial Production Methods: Industrial production of N-Carbamoyl-2-fluoro-beta-alanine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: N-Carbamoyl-2-fluoro-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-carbamoyl-2-fluoro-beta-alanine oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-Carbamoyl-2-fluoro-beta-alanine has a wide range of applications in scientific research:
Mecanismo De Acción
N-Carbamoyl-2-fluoro-beta-alanine exerts its effects through its conversion to active metabolites in vivo. It targets specific enzymes and pathways involved in cancer cell metabolism, leading to the inhibition of tumor growth . The compound’s mechanism of action involves the disruption of DNA synthesis and repair, ultimately inducing cell death in cancer cells .
Comparación Con Compuestos Similares
N-Carbamoyl-2,6-difluoro-beta-alanine: A related compound with similar biochemical properties.
2-Fluoro-beta-alanine: The parent compound from which N-Carbamoyl-2-fluoro-beta-alanine is derived.
Uniqueness: N-Carbamoyl-2-fluoro-beta-alanine is unique due to its specific fluorine substitution and carbamoyl group, which confer distinct chemical and biological properties. Its role as a metabolite of Capecitabine and its potential therapeutic applications in cancer treatment further highlight its significance .
Propiedades
Fórmula molecular |
C4H7FN2O3 |
|---|---|
Peso molecular |
150.11 g/mol |
Nombre IUPAC |
3-(carbamoylamino)-3-fluoropropanoic acid |
InChI |
InChI=1S/C4H7FN2O3/c5-2(1-3(8)9)7-4(6)10/h2H,1H2,(H,8,9)(H3,6,7,10) |
Clave InChI |
CIBMHQUMVUQOGK-UHFFFAOYSA-N |
SMILES canónico |
C(C(NC(=O)N)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)
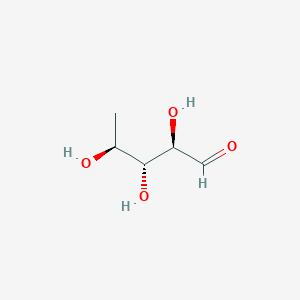
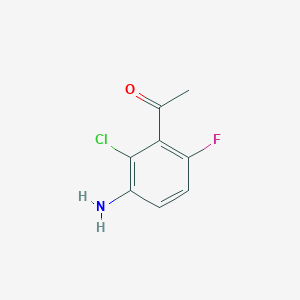
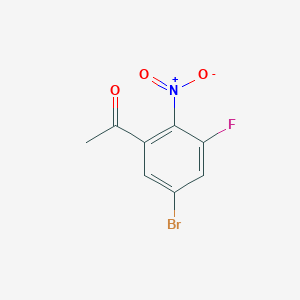
![2-(3-(3-Chlorobenzyl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-1(2H)-yl)ethan-1-ol](/img/structure/B12845176.png)
![1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B12845178.png)
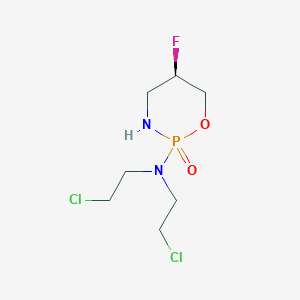


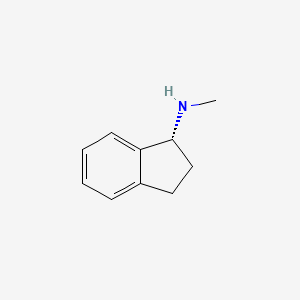
![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B12845199.png)
